2-((2,4-Difluoro-N-(4-methoxyphenyl)phenyl)sulfonamido)-N-phenylacetamide
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Overview
Description
2-((2,4-Difluoro-N-(4-methoxyphenyl)phenyl)sulfonamido)-N-phenylacetamide is a complex organic compound with a unique structure that includes difluorinated aromatic rings, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluoro-N-(4-methoxyphenyl)phenyl)sulfonamido)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 2,4-difluoroaniline using chlorosulfonic acid to form 2,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide.
Acylation Reaction: The sulfonamide intermediate is then acylated with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Difluoro-N-(4-methoxyphenyl)phenyl)sulfonamido)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-((2,4-Difluoro-N-(4-methoxyphenyl)phenyl)sulfonamido)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-((2,4-Difluoro-N-(4-methoxyphenyl)phenyl)sulfonamido)-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The difluorinated aromatic rings enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 2,4-Difluoro-N-(4-methoxyphenyl)phenylacetamide
Uniqueness
2-((2,4-Difluoro-N-(4-methoxyphenyl)phenyl)sulfonamido)-N-phenylacetamide is unique due to the presence of both sulfonamide and acetamide groups, which confer distinct chemical and biological properties. Its difluorinated aromatic rings also contribute to its enhanced stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H18F2N2O4S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-(N-(2,4-difluorophenyl)sulfonyl-4-methoxyanilino)-N-phenylacetamide |
InChI |
InChI=1S/C21H18F2N2O4S/c1-29-18-10-8-17(9-11-18)25(14-21(26)24-16-5-3-2-4-6-16)30(27,28)20-12-7-15(22)13-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
InChI Key |
MIXUMPRWDIEFQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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